molecular formula C23H25FN4O3 B5219990 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide

Cat. No.: B5219990
M. Wt: 424.5 g/mol
InChI Key: JNRJTBLXMNPCKI-UHFFFAOYSA-N
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Description

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring substituted with a fluorine atom, a methoxyphenyl group, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole core. The fluorine substitution is introduced via electrophilic aromatic substitution, followed by the formation of the piperidine ring through cyclization reactions. The methoxyphenyl group is then attached using nucleophilic substitution reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity through hydrogen bonding and van der Waals interactions. The piperidine ring may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Knoevenagel Condensation Products: Compounds formed through the Knoevenagel reaction, often used in organic synthesis.

    Polycyclic Aromatic Compounds: Used in constructing organometallic sandwich systems.

Uniqueness

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide is unique due to its combination of a fluorinated benzimidazole ring, a methoxyphenyl group, and a piperidine ring. This structure provides a distinct set of chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-[(3-methoxyphenyl)methyl]-N-methyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O3/c1-27(14-21-25-19-8-7-17(24)11-20(19)26-21)23(30)16-6-9-22(29)28(13-16)12-15-4-3-5-18(10-15)31-2/h3-5,7-8,10-11,16H,6,9,12-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRJTBLXMNPCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=C(N1)C=C(C=C2)F)C(=O)C3CCC(=O)N(C3)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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